[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, which is a type of heterocyclic compound that is often found in many important biological molecules and pharmaceuticals . The compound also contains a cyclohexyl group and a furan ring, which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C16H26N4, as indicated by one of the search results . The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl group and the quinoline ring.Chemical Reactions Analysis
Quinoline derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally aromatic and stable. They may have varying degrees of solubility in water and organic solvents depending on their substituents .Scientific Research Applications
One-Pot Three-Component Synthesis
A study by (Li et al., 2017) demonstrated the synthesis of furo[3,2-f]quinoline-2-carboxylate through a one-pot, three-component reaction. This method efficiently produces fused polycyclic heterocycles, which are significant for bioactive screening.
Furan-2-ylmethylidene Chemistry
A publication by (Görlitzer et al., 2002) details the synthesis of furan-2-ylmethylidene derivatives. This process involves complex chemical reactions, confirming the intricate chemistry of such compounds.
Electrophilic Substitution Reactions
Research by (El’chaninov & Aleksandrov, 2017) explored the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This work highlights the versatility and reactivity of these compounds in various chemical reactions.
Synthesis of Heterocycles
In another study, (Stephens & Sowell, 1997) reported the synthesis of novel heterocycles from 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran, demonstrating the potential for creating diverse molecular structures.
Synthesis of Polymethine Dyes
Research by (Abramenko & Zhiryakov, 1977) focused on synthesizing polymethine dyes from furo[3,2-f]quinoline derivatives, showing the applicability of these compounds in dye production.
Synthesis of Quinoline Derivatives
The study by (Fujimori et al., 1986) involved the synthesis of quinoline derivatives, including furan analogues, which are crucial in various chemical syntheses.
Novel Antiallergic Compounds
A publication by (Georgiev et al., 1987) described the synthesis of novel antiallergic compounds using furo[2,3-b]quinoline and related derivatives, indicating potential therapeutic applications.
Synthesis of Fluorescent Dyes
In a study by (Bojinov & Grabchev, 2003), fluorescent dyes were synthesized from quinoline derivatives, showcasing their use in technologies like liquid crystal displays.
Future Directions
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c28-17-27(12-4-1-5-13-27)30-23(31)16-34-26(32)24-20-8-2-3-9-22(20)29-25-18(10-11-21(24)25)15-19-7-6-14-33-19/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,30,31)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQALCRKTQSKIA-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=CO4)C3=NC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CC/C(=C/C4=CC=CO4)/C3=NC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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